molecular formula C8H9ClN2O B13942486 (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine

(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine

Cat. No.: B13942486
M. Wt: 184.62 g/mol
InChI Key: HZSJTSKOMUZKLQ-ONEGZZNKSA-N
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Description

4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with ethoxyethene under specific conditions. One common method includes the use of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature (approximately 20°C) for about 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as an intermediate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The ethoxyethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids derived from the ethoxyethenyl group.

    Cyclization Products: Fused ring systems with potential biological activity.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyethenyl group allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-6-[(E)-2-ethoxyethenyl]pyrimidine

InChI

InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-8(9)11-6-10-7/h3-6H,2H2,1H3/b4-3+

InChI Key

HZSJTSKOMUZKLQ-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C1=CC(=NC=N1)Cl

Canonical SMILES

CCOC=CC1=CC(=NC=N1)Cl

Origin of Product

United States

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